C.I.Reactive Blue 19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

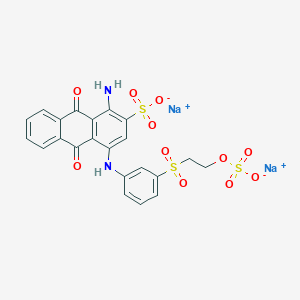

C22H16N2Na2O11S3 |

|---|---|

Molecular Weight |

626.5 g/mol |

IUPAC Name |

disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |

InChI |

InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

KUIXZSYWBHSYCN-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Blue 19: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Blue 19, also widely known by its trade name Remazol Brilliant Blue R, is a synthetic anthraquinone (B42736) dye.[1] Due to its vibrant color, high fixation efficiency, and good fastness properties, it is extensively used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[2] Beyond its industrial importance in dyeing, Reactive Blue 19 has garnered significant interest in biochemical and biomedical research. Its ability to interact with and inhibit various enzymes, coupled with its use as a ligand in affinity chromatography, makes it a valuable tool for researchers exploring protein structure and function, and for professionals in the field of drug development.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reaction mechanisms of C.I. Reactive Blue 19, along with detailed experimental protocols and an exploration of its biochemical applications.

Chemical Structure and Properties

C.I. Reactive Blue 19 is a sulfonated anthraquinone derivative containing a vinyl sulfone group, which serves as the reactive moiety for forming covalent bonds with hydroxyl groups on cellulosic fibers.[5]

Chemical Identity

| Identifier | Value |

| Common Name | C.I. Reactive Blue 19, Remazol Brilliant Blue R |

| CAS Number | 2580-78-1[6] |

| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃[6] |

| IUPAC Name | disodium (B8443419);1-amino-9,10-dioxo-4-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]amino]anthracene-2-sulfonate[7] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 626.54 g/mol [6] |

| Appearance | Dark blue to black powder[7] |

| Solubility | Soluble in water[7] |

| Melting Point | Decomposes before melting |

| UV-Vis λmax | 592 nm in water |

Synthesis and Manufacturing

The industrial synthesis of C.I. Reactive Blue 19 typically involves the condensation of 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid) with m-((2-sulfatoethyl)sulfonyl)aniline.[6]

Laboratory Synthesis Protocol

A detailed laboratory-scale synthesis procedure is as follows:

-

Preparation of the reaction mixture: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 31.66 g (0.1 mol) of 3-(sulfatoethylsulfonyl)aniline in water and adjust the pH to 6.3.

-

Addition of Bromaminic Acid: To this solution, add 71.8 g (0.1 mol, assuming 53.2% purity) of bromaminic acid and stir until a homogenous dispersion is formed.

-

Addition of Catalyst and Buffer: Add 0.12 mol of sodium dihydrogen phosphate (B84403), 0.2 mol of disodium hydrogen phosphate, and 6 g of copper powder to the mixture.

-

Reaction: Heat the mixture to 90 °C. The pH will drop to approximately 5.6. The reaction is typically complete within 15 minutes, which can be monitored by the stabilization of the pH.

-

Isolation: After the reaction is complete, the mixture is clarified by filtration. The final product can be isolated by spray drying the filtrate or by salting out with potassium chloride.[8][9]

Reaction Mechanism with Cellulose (B213188)

The key to the effectiveness of C.I. Reactive Blue 19 as a reactive dye lies in the reactivity of its vinyl sulfone group. The dyeing process occurs under alkaline conditions, which facilitates the formation of a covalent bond between the dye and the hydroxyl groups of cellulose.

The reaction proceeds in two main steps:

-

Activation of the Dye: Under alkaline conditions (typically pH 10-11), the sulfatoethylsulfonyl group of the dye undergoes an elimination reaction to form the highly reactive vinyl sulfone group.

-

Nucleophilic Addition: The ionized hydroxyl groups of the cellulose fibers act as nucleophiles and attack the electrophilic double bond of the vinyl sulfone group through a Michael-type addition reaction. This results in the formation of a stable ether linkage, covalently bonding the dye to the fiber.

A competing reaction is the hydrolysis of the vinyl sulfone group by hydroxide (B78521) ions in the dyebath, which leads to the formation of an unreactive hydroxyethyl (B10761427) sulfone derivative. This hydrolyzed dye can no longer react with the fiber and must be washed out.

Caption: Reaction mechanism of C.I. Reactive Blue 19 with cellulose.

Experimental Protocols

Protocol for Dyeing Cotton Fabric with C.I. Reactive Blue 19

This protocol describes a typical laboratory procedure for dyeing cotton fabric.

Materials:

-

C.I. Reactive Blue 19

-

Scoured and bleached cotton fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Wetting agent

-

Sequestering agent

-

Laboratory dyeing machine or water bath with a beaker and stirrer

Procedure:

-

Preparation of the Dyebath:

-

Prepare a dyebath with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).

-

Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the water.

-

Add the required amount of C.I. Reactive Blue 19 (e.g., 2% on weight of fabric) to the dyebath and stir until fully dissolved.

-

-

Dyeing:

-

Introduce the wet cotton fabric into the dyebath at room temperature.

-

Gradually raise the temperature to 60°C over 20 minutes.

-

Add the required amount of salt (e.g., 60 g/L NaCl) in two portions over 20 minutes. The salt helps in the exhaustion of the dye onto the fabric.

-

Continue dyeing at 60°C for 30 minutes.

-

-

Fixation:

-

Add the required amount of sodium carbonate (e.g., 20 g/L) to the dyebath to raise the pH to 10.5-11. This initiates the fixation reaction.

-

Continue the dyeing process at 60°C for a further 60 minutes.

-

-

Washing Off:

-

After dyeing, remove the fabric from the dyebath and rinse thoroughly with cold water.

-

Treat the dyed fabric in a boiling solution containing a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove any unfixed and hydrolyzed dye.

-

Rinse the fabric again with hot water and then with cold water.

-

-

Drying:

-

Squeeze the excess water from the fabric and air-dry.

-

Biochemical Applications

C.I. Reactive Blue 19 has found several applications in biochemical research, primarily due to its ability to mimic the structure of nucleotides and other biological ligands, allowing it to bind to the active sites of various enzymes.

Enzyme Inhibition

Reactive Blue 19 is known to be a potent inhibitor of a variety of enzymes, including kinases, dehydrogenases, and phosphatases.[4] The mechanism of inhibition is often competitive, where the dye molecule binds to the active site of the enzyme, preventing the natural substrate from binding. The anthraquinone core and the sulfonate groups of the dye often play a crucial role in this interaction, mimicking the phosphate groups of nucleotides like ATP or NAD⁺.

References

- 1. Remazol Brilliant Blue R - Wikipedia [en.wikipedia.org]

- 2. Inhibition of protein tyrosine phosphatase non-receptor type 2 by PTP inhibitor XIX: Its role as a multiphosphatase inhibitor [bmbreports.org]

- 3. Biosorption of Remazol Brilliant Blue R dye onto chemically modified and unmodified Yarrowia lipolytica biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of Cibacron Blue 3GA and Remazol Brilliant Blue R with the nucleotide binding site of lactate dehydrogenase and (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Reactive Blue 19 | C22H16N2Na2O11S3 | CID 17409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

Remazol Brilliant Blue R: A Technical Guide to Spectral Characteristics in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remazol Brilliant Blue R (RBBR), also known as Reactive Blue 19, is a synthetic anthraquinone (B42736) dye widely utilized in the textile industry.[1] Its chemical structure, characterized by a chromophore with extensive conjugation, imparts a vibrant blue color. Beyond its industrial applications, RBBR serves as a crucial model compound in environmental science and biotechnology for studying the efficacy of dye degradation and decolorization processes, such as photocatalysis and enzymatic treatments.[2][3][4] Understanding the spectral characteristics of RBBR in solution is fundamental for its quantification, monitoring its transformation, and elucidating the mechanisms of its degradation. This guide provides an in-depth overview of its spectral properties, experimental protocols for its analysis, and factors that influence its spectrophotometric behavior.

Core Spectral Characteristics

The absorption spectrum of Remazol Brilliant Blue R is distinguished by two primary absorption maxima (λmax). The most prominent peak occurs in the visible region of the electromagnetic spectrum, which is responsible for its characteristic blue color. A secondary, stronger absorption peak is observed in the ultraviolet region. These absorption bands arise from electronic transitions (primarily π → π*) within the dye's conjugated system.[5]

The exact position of the visible absorption maximum can vary slightly depending on the solvent, pH, and concentration.[3][6] However, it is consistently reported in the range of 590 nm to 600 nm.

| Spectral Property | Wavelength (λmax) | Region | Notes |

| Primary Absorption Peak | ~590 - 600 nm | Visible | This peak is used for quantification and monitoring color removal in degradation studies.[2][6][7][8] |

| Secondary Absorption Peak | ~231 nm | Ultraviolet | Corresponds to other electronic transitions within the molecule's structure.[9] |

Factors Influencing Spectral Properties

Several environmental and experimental factors can alter the absorption spectrum of RBBR. These are critical considerations for accurate and reproducible measurements.

-

pH: The pH of the solution can significantly impact the dye's structure and, consequently, its absorption spectrum. Studies on dye degradation often note that pH influences the rate of decolorization, which is monitored by changes in the absorbance at the λmax.[3][10] For instance, the efficiency of enzymatic degradation of RBBR by laccase is highly pH-dependent.[3]

-

Concentration: In accordance with the Beer-Lambert Law, the absorbance of an RBBR solution is directly proportional to its concentration at a given wavelength. This relationship forms the basis for its quantification.[6] Calibration curves plotting absorbance versus concentration are essential for accurate measurements.[6]

-

Solvent: While typically analyzed in aqueous solutions, the polarity of the solvent can influence the electronic transitions and may cause a shift in the absorption maxima (solvatochromism).

-

Degradation: During degradation processes (e.g., photocatalytic, enzymatic), the chromophore of the RBBR molecule is broken down. This leads to a decrease in the absorbance at its visible λmax, signifying decolorization. The rate of this decrease is used to determine the kinetics of the degradation reaction.[2][4][8]

Experimental Protocols

The following section details a generalized methodology for determining the absorption spectrum of RBBR in solution using UV-Visible spectrophotometry.

Instrumentation and Materials

-

Spectrophotometer: A dual-beam UV-Visible spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

-

Cuvettes: Quartz cuvettes are required for measurements in the UV region (<350 nm), while glass or plastic cuvettes are suitable for the visible region. A matched pair of cuvettes (one for the sample, one for the blank) is recommended.

-

Reagents: Remazol Brilliant Blue R dye, high-purity solvent (e.g., deionized water, methanol, or a specific buffer solution).

-

Glassware: Volumetric flasks and pipettes for accurate preparation of solutions.

Detailed Methodology

| Step | Procedure | Rationale |

| 1. Solution Preparation | Accurately weigh a known mass of RBBR powder and dissolve it in a specific volume of the chosen solvent (e.g., deionized water) in a volumetric flask to create a stock solution of known concentration. | Ensures accurate starting concentrations for subsequent dilutions and analysis. |

| 2. Preparation of Dilutions | Prepare a series of dilutions from the stock solution to create standards of varying concentrations. This is crucial for creating a calibration curve and ensuring the sample absorbance falls within the instrument's linear range (typically 0.2 to 1.0).[11] | High concentrations can lead to deviations from the Beer-Lambert Law. |

| 3. Spectrophotometer Setup | Turn on the spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time (usually 15-30 minutes). Set the desired wavelength range for the scan (e.g., 350-750 nm for the visible spectrum). | A stable lamp source is critical for reproducible measurements. |

| 4. Blank Calibration | Fill a clean cuvette approximately three-quarters full with the pure solvent used to prepare the dye solutions.[12] Wipe the transparent sides of the cuvette with a lint-free cloth. Place the cuvette in the reference holder of the spectrophotometer and run a baseline or "zero" scan. | This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement, ensuring that the measured absorbance is solely due to the dye.[12] |

| 5. Sample Measurement | Empty the blank cuvette, rinse it twice with a small amount of the RBBR sample solution, and then fill it three-quarters full.[13][14] Place it in the sample holder and initiate the spectral scan. | Rinsing the cuvette with the sample solution prevents dilution from any residual solvent. |

| 6. Data Collection | Record the full absorption spectrum. Identify the wavelength of maximum absorbance (λmax) and the absorbance value at this peak. Repeat the measurement for all prepared dilutions. | The λmax is the most sensitive wavelength for concentration measurements. A full spectrum can reveal shifts or the appearance of new peaks, which is important in degradation studies. |

Logical and Experimental Workflows

The following diagrams illustrate the standard workflows for spectral analysis and a typical application in degradation studies.

Caption: General workflow for UV-Vis spectrophotometry of RBBR.

Caption: Typical workflow for an RBBR photocatalytic degradation experiment.

References

- 1. Remazol Brilliant Blue R - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. UV-Based Advanced Oxidation Processes of Remazol Brilliant Blue R Dye Catalyzed by Carbon Dots [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Absorption [Remazol Brilliant Blue R] | AAT Bioquest [aatbio.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 13. ursinus.edu [ursinus.edu]

- 14. lakeheadu.ca [lakeheadu.ca]

The Nexus of Color and Chemistry: An In-depth Technical Guide to the Covalent Bond Formation of Reactive Blue 19

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate mechanism of covalent bond formation of the anthraquinone (B42736) dye, Reactive Blue 19. This document provides a deep dive into the reaction kinetics, experimental protocols, and the underlying principles governing the formation of a stable ether linkage with cellulosic substrates.

Executive Summary

Reactive Blue 19 (RB-19), a prominent member of the vinyl sulfone class of reactive dyes, is distinguished by its ability to form a highly stable covalent bond with nucleophilic substrates, most notably the hydroxyl groups present in cellulose (B213188). This bond formation is the cornerstone of its application in the textile industry, ensuring exceptional wash fastness and color retention. The mechanism hinges on the transformation of the dye's latent reactive group, a β-sulfatoethylsulfonyl moiety, into a highly electrophilic vinyl sulfone group under alkaline conditions. This activated intermediate then undergoes a nucleophilic addition reaction with the deprotonated hydroxyl groups of the substrate. This guide elucidates the fundamental chemical principles, kinetic parameters, and analytical methodologies pertinent to this covalent interaction.

The Core Mechanism: A Two-Step Pathway to Permanence

The covalent fixation of Reactive Blue 19 onto a cellulosic substrate is not a direct reaction but a sequential process initiated by a change in the chemical environment, specifically an increase in pH.

Step 1: Activation of the Reactive Group

The commercially available form of Reactive Blue 19 typically contains a β-sulfatoethylsulfonyl group (-SO₂-CH₂-CH₂-OSO₃Na). This group is relatively stable under neutral conditions. The application of an alkali, such as sodium carbonate or sodium hydroxide (B78521), instigates an elimination reaction, resulting in the formation of the highly reactive vinyl sulfone group (-SO₂-CH=CH₂) and a sulfate (B86663) salt as a byproduct.[1] This transformation is the rate-determining step for the subsequent covalent bonding.

Step 2: Nucleophilic Addition and Covalent Bond Formation

The vinyl sulfone group is a potent Michael acceptor, characterized by an electron-deficient double bond. Concurrently, the alkaline medium facilitates the deprotonation of the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[2][3] These anions then attack the terminal carbon of the vinyl sulfone's double bond, leading to the formation of a stable ether linkage (Dye-SO₂-CH₂-CH₂-O-Cellulose). This covalent bond is the basis for the high fastness properties of the dye.[4][5]

A competing, and undesirable, side reaction is the hydrolysis of the vinyl sulfone group. In this reaction, the vinyl sulfone reacts with hydroxide ions (OH⁻) from the water to form the non-reactive hydroxyethyl (B10761427) sulfone derivative.[2][6] This hydrolyzed dye can no longer form a covalent bond with the fiber and must be washed off.[7][8]

Quantitative Analysis of Reaction Kinetics

The efficiency of the covalent bond formation is a delicate balance between the rate of fixation and the rate of hydrolysis. These rates are significantly influenced by experimental conditions.

Influence of pH and Temperature on Hydrolysis

The hydrolysis of Reactive Blue 19 is highly dependent on both pH and temperature. Higher values for both parameters generally lead to an increased rate of hydrolysis.

| pH | Temperature (°C) | Observation | Reference |

| 7.5 | 64 | Slow hydrolysis | [6] |

| 8.77 | 64 | Complete hydrolysis within 5 minutes | [6] |

| >10.57 | 64 | Vinyl sulfone becomes less stable | [6] |

| 7.5 | 30 | Sulfatoethyl sulfonyl form is stable | [6] |

| 8.77 | 50 | Vinyl sulfone form is relatively stable | [6] |

Table 1: Effect of pH and Temperature on the Hydrolysis of Reactive Blue 19.

Adsorption and Fixation Kinetics

The overall dyeing process involves an initial adsorption of the dye onto the fiber surface, followed by the covalent fixation. Kinetic models are used to describe these processes.

| Kinetic Model | Observation | Reference |

| Pseudo-first-order | Often describes the initial adsorption phase. | [9] |

| Pseudo-second-order | Frequently provides a good fit for the overall dyeing process, suggesting chemisorption is rate-limiting. | [9][10] |

| Power kinetic equation | Used to describe the fixation process on inhomogeneous surfaces like cotton. | [11] |

Table 2: Kinetic Models Applied to the Dyeing of Cotton with Reactive Dyes.

Quantitative Determination of Dye Fixation

The percentage of dye that covalently bonds to the fiber is a critical parameter. This can be determined using various methods, including spectrophotometric analysis of the dye bath before and after dyeing, and colorimetric measurements of the dyed fabric.[12][13] The Kubelka-Munk function (K/S value) is often used to relate the reflectance of the dyed fabric to the concentration of the fixed dye.[14][15]

| Parameter | Typical Values | Factors Influencing the Value | Reference |

| Fixation Percentage (%) | 50 - 85 | Dye structure, pH, temperature, electrolyte concentration, time. | [16] |

| Hydrolysis Percentage (%) | 15 - 50 | pH, temperature, time. | [8] |

Table 3: Typical Fixation and Hydrolysis Percentages for Vinyl Sulfone Dyes.

Experimental Protocols

Protocol for Dyeing Cotton with Reactive Blue 19

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with Reactive Blue 19 to achieve covalent fixation.

Materials:

-

Cotton fabric

-

Reactive Blue 19

-

Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Wetting agent

-

Distilled water

-

Beakers, heating and stirring plate, thermometer

Procedure:

-

Preparation of Dyebath: Prepare a dyebath with a specific liquor ratio (e.g., 1:20). Dissolve the required amount of Reactive Blue 19, electrolyte (e.g., 60 g/L NaCl), and a wetting agent in distilled water.[3]

-

Exhaustion: Immerse the cotton fabric in the dyebath. Raise the temperature to the desired level (e.g., 60°C) and maintain for a set period (e.g., 30 minutes) with constant agitation. This allows the dye to adsorb onto the fabric.[3][10]

-

Fixation: Add the required amount of alkali (e.g., 20 g/L Na₂CO₃) to the dyebath to raise the pH and initiate the covalent bonding reaction. Continue the dyeing process at the same temperature for an extended period (e.g., 60 minutes).[3][13]

-

Washing-off: After dyeing, remove the fabric and rinse it thoroughly with cold water to remove excess dye and chemicals.

-

Soaping: To remove any unfixed or hydrolyzed dye, wash the fabric in a solution containing a detergent at a high temperature (e.g., 95°C) for about 10-15 minutes.[14]

-

Final Rinse and Drying: Rinse the fabric again with hot and then cold water until the water runs clear. Dry the fabric.

Protocol for Quantification of Hydrolyzed Reactive Blue 19 using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the original dye, its active vinyl sulfone form, and its hydrolyzed form.[7]

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column.[2]

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) is often employed. An ion-pairing agent like tetrabutylammonium (B224687) bromide can be added to the mobile phase to improve peak shape.[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) of Reactive Blue 19, which is around 592 nm.[17]

Procedure:

-

Sample Preparation: At various time points during the dyeing or a separate hydrolysis study, withdraw an aliquot of the dye solution. Immediately neutralize the sample to quench the reaction. Dilute the sample to a suitable concentration within the calibration range.

-

Calibration: Prepare a series of standard solutions of Reactive Blue 19 of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the prepared samples into the HPLC system.

-

Quantification: The unhydrolyzed dye and the hydrolyzed product will have different retention times. Identify the peaks based on their retention times (comparison with standards of fully hydrolyzed dye may be necessary).[7] Quantify the amount of each species using the calibration curve.

Protocol for Spectroscopic Analysis of Covalently Bound Dye

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to obtain evidence of the covalent bond formation.

Procedure:

-

Sample Preparation: Obtain FTIR spectra of undyed cotton, the pure Reactive Blue 19 dye, and the covalently dyed and thoroughly washed cotton fabric.

-

Analysis: Compare the spectra. The spectrum of the dyed fabric should show characteristic peaks from both the cellulose and the dye. The formation of the ether bond (C-O-C) might be difficult to observe directly due to overlapping peaks with the cellulose backbone. However, changes in the regions associated with the vinyl sulfone group and the hydroxyl groups of cellulose can provide indirect evidence of the reaction.[18]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful, non-destructive technique for studying the structure of solid materials like dyed cellulose.

Procedure:

-

Sample Preparation: The dyed and thoroughly washed cotton fabric is packed into an NMR rotor.

-

Analysis: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra are acquired. By comparing the spectrum of the dyed cellulose with that of undyed cellulose, it may be possible to identify new signals or shifts in existing cellulose signals corresponding to the carbons involved in the ether linkage with the dye.[19][20][21] This provides strong evidence for covalent bond formation.

Conclusion

The covalent bond formation of Reactive Blue 19 with cellulosic fibers is a well-defined yet complex process that is fundamental to its performance as a reactive dye. A thorough understanding of the reaction mechanism, the kinetics of fixation and hydrolysis, and the influence of various process parameters is crucial for optimizing dyeing processes to maximize efficiency and minimize environmental impact. The analytical techniques outlined in this guide provide the necessary tools for researchers and scientists to quantitatively assess and further investigate these interactions, paving the way for advancements in dye chemistry and sustainable textile processing.

References

- 1. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]

- 2. irjet.net [irjet.net]

- 3. textilelearner.net [textilelearner.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciencepub.net [sciencepub.net]

- 10. researchgate.net [researchgate.net]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 14. CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics [mdpi.com]

- 17. journals.najah.edu [journals.najah.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Investigating cellulose structure using solid-state NMR spectroscopy [research.chalmers.se]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Absorption Spectrum of C.I. Reactive Blue 19 in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption characteristics of C.I. Reactive Blue 19 (also known as Remazol Brilliant Blue R) in different solvent environments. This information is crucial for researchers in various fields, including analytical chemistry, environmental science, and drug development, where this dye is used as a model compound or a reagent.

Introduction to C.I. Reactive Blue 19

C.I. Reactive Blue 19 is an anthraquinone-based reactive dye widely utilized in the textile industry.[1][2] Its stable structure and vibrant color also make it a subject of interest in advanced oxidation processes and other chemical studies. The absorption of electromagnetic radiation by C.I. Reactive Blue 19 is primarily attributed to its extensive chromophore system, which includes the anthraquinone (B42736) core and associated auxochromes. The solvent environment can significantly influence the electronic transitions within the molecule, leading to shifts in the absorption spectrum, a phenomenon known as solvatochromism. Understanding these solvent-dependent spectral changes is essential for accurate quantification and for elucidating molecular interactions.

Data Presentation: Absorption Characteristics of C.I. Reactive Blue 19

The absorption spectrum of C.I. Reactive Blue 19 is characterized by two main absorption bands: one in the UV region and a prominent one in the visible region, which is responsible for its brilliant blue color.

-

UV Region: An absorption band is observed in the ultraviolet region, which is attributed to the electronic transitions within the anthraquinone structure.[1]

-

Visible Region: The most intense absorption band occurs in the visible spectrum, with a maximum absorption wavelength (λmax) consistently reported to be around 592-595 nm in aqueous solutions.[1][2]

The following table summarizes the known absorption maxima (λmax) and provides a template for researchers to populate with their own experimental data for molar extinction coefficients (ε) in various solvents.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| Water (pH 7) | 592 | Data not available in searched literature |

| Ethanol | Data not available in searched literature | Data not available in searched literature |

| Dimethylformamide (DMF) | Data not available in searched literature | Data not available in searched literature |

| Dimethyl Sulfoxide (B87167) (DMSO) | Data not available in searched literature | Data not available in searched literature |

Researchers are encouraged to experimentally determine the molar extinction coefficient in their solvent of choice using the protocol outlined below.

Experimental Protocols

This section details the methodology for determining the absorption spectrum and molar extinction coefficient of C.I. Reactive Blue 19 in a given solvent.

Materials and Equipment

-

C.I. Reactive Blue 19 (analytical grade)

-

Solvents of interest (spectroscopic grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

Preparation of Stock Solution

-

Accurately weigh a precise amount of C.I. Reactive Blue 19 powder using an analytical balance.

-

Dissolve the weighed dye in a small amount of the chosen solvent in a volumetric flask of a specific volume (e.g., 100 mL).

-

Ensure complete dissolution by gentle agitation or sonication.

-

Once dissolved, fill the volumetric flask to the mark with the same solvent.

-

Calculate the molar concentration of the stock solution. The molar mass of C.I. Reactive Blue 19 (disodium salt) is 626.54 g/mol .

Preparation of Standard Solutions

-

Perform a series of dilutions from the stock solution to prepare a set of standard solutions of known concentrations.

-

The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Measurement of Absorption Spectrum

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Use the solvent of interest as the blank to zero the spectrophotometer.

-

Rinse a quartz cuvette with one of the standard solutions and then fill it with the same solution.

-

Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for all standard solutions.

Determination of Molar Extinction Coefficient (ε)

-

According to the Beer-Lambert law, absorbance (A) is directly proportional to the concentration (c) and the path length (l) of the cuvette: A = εcl

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

The plot should be a straight line passing through the origin.

-

The slope of this line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for determining the molar extinction coefficient.

Caption: Logical relationships in spectrophotometric analysis.

References

Unveiling the Chromophore of Remazol Brilliant Blue R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remazol Brilliant Blue R (RBBR), also known as Reactive Blue 19, is a synthetic anthraquinone (B42736) dye widely utilized in the textile industry for its vibrant color and ability to form covalent bonds with fibers.[1] Its robust chemical structure, centered around a substituted anthraquinone core, is responsible for its characteristic blue color. This technical guide provides an in-depth exploration of the chromophore of Remazol Brilliant Blue R, presenting key structural and spectroscopic data, detailed experimental protocols for its characterization, and an examination of its reactive group.

The Core Chromophore: An Anthraquinone Derivative

The color of Remazol Brilliant Blue R originates from its chromophore, which is a derivative of anthraquinone. The fundamental structure consists of a 1-amino-4-(3-((2-(sulfonatooxy)ethyl)sulfonyl)phenylamino)-9,10-dioxoanthracene-2-sulfonic acid. The extensive system of conjugated π-electrons within the fused aromatic rings of the anthraquinone core is the primary determinant of its ability to absorb light in the visible spectrum. The presence of auxochromes, such as the amino group (-NH2) and the anilino bridge (-NH-), and a sulfonic acid group (-SO3H) further modulate the spectroscopic properties of the chromophore.

Chemical Structure of Remazol Brilliant Blue R

A simplified diagram illustrating the core components of the Remazol Brilliant Blue R molecule.

Spectroscopic Properties of the Chromophore

The interaction of the chromophore with electromagnetic radiation can be quantified using UV-Visible (UV-Vis) spectroscopy. Remazol Brilliant Blue R exhibits characteristic absorption maxima in both the ultraviolet and visible regions of the spectrum.

| Spectroscopic Parameter | Value | Reference |

| Visible Absorption Maximum (λmax) | ~592 nm | [2] |

| UV Absorption Maximum 1 (λmax) | ~231 nm | [3] |

| UV Absorption Maximum 2 (λmax) | ~286 nm | |

| Molar Extinction Coefficient (ε) at ~590 nm | 5,000 - 10,000 M⁻¹ cm⁻¹ | [4] |

Note: The exact λmax and molar extinction coefficient can vary slightly depending on the solvent, pH, and purity of the dye.

The Reactive Group: Vinyl Sulfone

Remazol Brilliant Blue R is classified as a reactive dye due to the presence of a vinyl sulfone group (-SO2-CH=CH2) in its structure. This group is typically present in a protected form as a sulfatoethylsulfone group (-SO2-CH2-CH2-O-SO3H). Under alkaline conditions, this precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone moiety. This electrophilic group then readily reacts with nucleophilic groups, such as the hydroxyl groups in cellulose (B213188) or the amino groups in proteins, to form a stable covalent bond.

Activation and reaction of the vinyl sulfone group with a cellulosic fiber.

Experimental Protocols

Determination of UV-Visible Absorption Maxima (λmax)

Objective: To determine the wavelengths of maximum absorbance of Remazol Brilliant Blue R in the UV and visible regions.

Materials:

-

Remazol Brilliant Blue R powder

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks (100 mL, 50 mL, 25 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of Remazol Brilliant Blue R and dissolve it in a 100 mL volumetric flask with distilled water. Ensure the dye is completely dissolved.

-

Preparation of Working Solution (e.g., 10 mg/L): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the solvent (distilled water) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Rinse the cuvette with the working solution of Remazol Brilliant Blue R and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum from 200 to 800 nm.

-

Data Analysis: Identify the wavelengths at which the absorbance is at its maximum in the UV and visible regions.

Determination of Molar Extinction Coefficient (ε)

Objective: To determine the molar absorptivity of Remazol Brilliant Blue R at its visible λmax.

Materials:

-

Same as for λmax determination.

Procedure:

-

Prepare a Series of Standard Solutions: From the stock solution (e.g., 100 mg/L, which is approximately 0.159 mM given a molecular weight of 626.54 g/mol ), prepare a series of dilutions with known concentrations (e.g., 2, 4, 6, 8, 10 mg/L).

-

Measure Absorbance: Set the spectrophotometer to the predetermined visible λmax (e.g., 592 nm). Measure the absorbance of each standard solution, starting from the least concentrated.

-

Construct a Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration in mol/L (x-axis).

-

Calculate Molar Extinction Coefficient: The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) is the slope of this line. The slope can be calculated using linear regression analysis.

A workflow diagram for the experimental determination of the molar extinction coefficient.

Advanced Characterization (Further Research)

While UV-Vis spectroscopy is the primary method for characterizing the chromophore, a more complete understanding can be achieved through other analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure of the anthraquinone core and the positions of its substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would allow for the precise determination of the molecular weight and fragmentation pattern of Remazol Brilliant Blue R, further corroborating its chemical structure.

Disclaimer: Detailed, publicly available NMR and high-resolution mass spectrometry data specifically for the chromophore characterization of Remazol Brilliant Blue R are limited. The information provided here is based on the known chemical structure and general principles of these analytical techniques.

Conclusion

The chromophore of Remazol Brilliant Blue R is a substituted anthraquinone system, which is responsible for its characteristic blue color. Its spectroscopic properties are well-defined by its UV-Vis absorption maxima. The presence of a vinyl sulfone reactive group enables this dye to form stable covalent bonds, a key feature for its industrial applications. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this important dye molecule in a research setting. Further investigation using advanced analytical techniques such as NMR and mass spectrometry would provide a more comprehensive structural elucidation.

References

An In-depth Technical Guide to the Interaction of C.I. Reactive Blue 19 with Amino Acid Residues

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Reactive Blue 19, a synthetically produced anthraquinone (B42736) dye, is extensively utilized beyond the textile industry, notably in biochemical research for protein purification and analysis. Its utility is primarily due to its ability to form specific interactions with a range of proteins. This technical guide provides a comprehensive overview of the molecular interactions between C.I. Reactive Blue 19 and amino acid residues, detailing the nature of these interactions, summarizing quantitative binding data, and outlining key experimental protocols for studying these phenomena. Furthermore, this guide illustrates the implicated signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction to C.I. Reactive Blue 19

C.I. Reactive Blue 19 (CAS 2580-78-1), also known as Remazol Brilliant Blue R, is an anionic dye characterized by an anthraquinone chromophore.[1][2] Its molecular structure includes a vinyl sulfone group, which is a key feature responsible for its reactive nature.[3][4] This group can form stable, covalent bonds with nucleophilic amino acid residues under specific conditions. The dye's structure, with its multiple aromatic rings and sulfonate groups, also allows for non-covalent interactions, including hydrophobic, electrostatic, and hydrogen bonding with proteins.[3]

The interaction of Reactive Blue 19 with proteins is of significant interest due to its widespread use in affinity chromatography, where it is commonly immobilized on a solid support like Sepharose to create "Blue Sepharose" or "Cibacron Blue agarose". This affinity matrix is highly effective for the purification of a wide range of proteins, including dehydrogenases, kinases, and serum albumin.

Nature of the Interaction with Amino Acid Residues

The interaction between C.I. Reactive Blue 19 and proteins is multifaceted, involving both non-covalent and covalent binding.

Non-Covalent Interactions

The planar aromatic rings of the anthraquinone structure contribute to hydrophobic interactions with nonpolar amino acid residues within protein binding pockets. Additionally, the negatively charged sulfonate groups on the dye molecule can form electrostatic interactions with positively charged amino acid residues such as lysine (B10760008), arginine, and histidine. Hydrogen bonds can also be formed between the dye's functional groups and various amino acid side chains. These non-covalent interactions are often the initial basis for the binding of many proteins to Reactive Blue 19 in affinity chromatography.

Covalent Interactions

The vinyl sulfone group of Reactive Blue 19 is an electrophilic Michael acceptor that can react with nucleophilic side chains of amino acids to form stable covalent bonds. The reactivity of the vinyl sulfone group is pH-dependent. Under alkaline conditions, the hydroxyl groups of the vinyl sulfone are eliminated, forming the highly reactive vinyl sulfone moiety.

The primary targets for covalent modification by the vinyl sulfone group are the side chains of the following amino acid residues:

-

Lysine: The ε-amino group of lysine is a strong nucleophile and readily reacts with the vinyl sulfone group.

-

Histidine: The imidazole (B134444) ring of histidine can also be alkylated by the vinyl sulfone group.

-

Cysteine: The thiol group of cysteine is a potent nucleophile and can react with the vinyl sulfone group.

-

Serine: While less reactive, the hydroxyl group of serine can also be a target for covalent modification.

Studies on the reaction of vinyl sulfones with proteins have confirmed the modification of cysteine, lysine, and histidine residues.[5][6]

Quantitative Analysis of Interactions

The strength of the interaction between C.I. Reactive Blue 19 and proteins can be quantified by determining the dissociation constant (Kd) for non-covalent binding and the inhibition constant (Ki) for enzyme inhibition.

Table 1: Quantitative Binding and Inhibition Data for C.I. Reactive Blue 19 and Analogs with Various Proteins

| Protein Target | Ligand | Method | Kd / Ki | Comments | Reference |

| Thylakoid Protein Kinase | Reactive Blue 2 | Enzyme Kinetics | 6 µM (purified), 8 µM (membrane-bound) | Non-competitive inhibition. Reactive Blue 2 is a structural analog of Reactive Blue 19. | [7] |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Steroidal inhibitors (uncompetitive) | Enzyme Kinetics | - | Reactive Blue 19 is a known inhibitor, but specific Ki values were not found in the provided search results. Steroidal inhibitors show uncompetitive inhibition. | [8] |

| Lactate Dehydrogenase (LDH) | C.I. Reactive Blue 19 | Not Specified | - | Binds to the NADH/NAD+ binding site. No specific Kd value found. | [9][10][11][12] |

| Epidermal Growth Factor Receptor (EGFR) | Various TKIs | In vitro kinase assays | Varies | Reactive Blue 19 has been implicated in kinase inhibition, but specific Ki for EGFR was not found. | [13][14] |

Experimental Protocols

Affinity Chromatography using Blue Sepharose

This protocol outlines the general steps for purifying a protein using a Blue Sepharose affinity column.

Materials:

-

Blue Sepharose 6 Fast Flow resin

-

Chromatography column

-

Binding Buffer (e.g., 50 mM Na2HPO4, 50 mM Sodium citrate, pH 7.0)

-

Elution Buffer (e.g., 50 mM Na2HPO4, 50 mM Sodium citrate, 1-2 M NaCl, pH 7.0)

-

Protein sample, clarified by centrifugation or filtration

Procedure:

-

Column Packing: Pack the Blue Sepharose resin into a suitable chromatography column according to the manufacturer's instructions.

-

Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

-

Sample Application: Apply the clarified protein sample to the column. The flow rate should be slow enough to allow for efficient binding.

-

Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

-

Elution: Elute the bound protein using the Elution Buffer. The high salt concentration in the elution buffer disrupts the electrostatic interactions between the protein and the dye. Elution can be performed in a single step or using a linear gradient of increasing salt concentration.

-

Regeneration: After elution, regenerate the column by washing with several column volumes of Elution Buffer followed by re-equilibration with Binding Buffer. For strongly bound proteins, a cleaning-in-place (CIP) procedure with 0.1 M NaOH may be necessary.[15]

Workflow for Affinity Chromatography:

Caption: A typical workflow for protein purification using affinity chromatography.

Spectrophotometric Analysis of Protein Binding

The binding of C.I. Reactive Blue 19 to a protein can induce a shift in the dye's absorption spectrum, which can be monitored spectrophotometrically to study the binding event.

Materials:

-

Spectrophotometer

-

C.I. Reactive Blue 19 solution of known concentration

-

Purified protein solution of known concentration

-

Appropriate buffer solution

Procedure:

-

Determine the Absorption Spectrum of Free Dye: Record the absorption spectrum of a known concentration of Reactive Blue 19 in the buffer.

-

Titration: Add increasing amounts of the purified protein to the dye solution and record the absorption spectrum after each addition.

-

Analysis: Monitor the changes in absorbance at the wavelength of maximum difference between the free and protein-bound dye.

-

Data Fitting: Plot the change in absorbance against the protein concentration and fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Identification of Covalent Adduction Sites by Mass Spectrometry

Mass spectrometry is a powerful tool to identify the specific amino acid residues that have been covalently modified by Reactive Blue 19.

Materials:

-

Protein of interest

-

C.I. Reactive Blue 19

-

Reaction buffer (alkaline pH, e.g., pH 8-9)

-

Trypsin or other suitable protease

-

LC-MS/MS system

Procedure:

-

Reaction: Incubate the protein with an excess of Reactive Blue 19 in the reaction buffer to allow for covalent modification.

-

Removal of Excess Dye: Remove the unreacted dye by dialysis or gel filtration.

-

Proteolytic Digestion: Digest the modified protein into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of the Reactive Blue 19 adduct on potential target residues (lysine, histidine, cysteine).

Workflow for Mass Spectrometry Analysis:

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactions of proteins with ethyl vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive blue 2 is a potent inhibitor of a thylakoid protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Ligand Binding and Protein Dynamics in Lactate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of the Activity of Lactate Dehydrogenases from Four Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lactate Dehydrogenase Undergoes a Substantial Structural Change to Bind its Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. store.sangon.com [store.sangon.com]

A Technical Guide to the Aqueous Solubility of C.I. Reactive Blue 19 for Researchers and Drug Development Professionals

Introduction

C.I. Reactive Blue 19, also known to researchers as Remazol Brilliant Blue R, is a synthetic anthraquinone (B42736) dye.[1] Due to its ability to form covalent bonds with fibers, it is widely used in the textile industry.[2] Beyond textiles, its unique chemical structure allows it to serve as a valuable tool in various biochemical and pharmaceutical research applications. C.I. Reactive Blue 19 is utilized as a ligand in affinity chromatography for protein purification and as a chromogenic substrate or inhibitor in enzyme assays.[3][4] A thorough understanding of its solubility in aqueous buffers is paramount for its effective use in these scientific contexts, as it directly impacts solution stability, concentration accuracy, and interaction kinetics.

This technical guide provides a comprehensive overview of the aqueous solubility of C.I. Reactive Blue 19, detailed experimental protocols for its determination and application, and visual workflows for its use in research.

Quantitative Solubility Data

The solubility of C.I. Reactive Blue 19 is influenced by factors such as temperature, pH, and the presence of electrolytes. While specific data in various buffers is not extensively published, the following table summarizes the available quantitative data for its solubility in water.

| Solvent | Temperature | Solubility |

| Water | 20 °C | 100 g/L[5] |

| Water | 20 °C | >150 g/L[3] |

| Water | 70 °F (approx. 21 °C) | 10 to 50 mg/mL[6][7] |

| Water | Not Specified | 1 mg/mL[8] |

Experimental Protocols

Protocol for Determining Aqueous Solubility of C.I. Reactive Blue 19 via UV-Vis Spectrophotometry

This protocol outlines a method to determine the solubility of C.I. Reactive Blue 19 in a specific aqueous buffer at a given pH and temperature. The principle is based on creating a saturated solution, and then measuring the concentration of the dissolved dye in the supernatant using UV-Vis spectrophotometry and a pre-established calibration curve.

1. Materials and Equipment:

-

C.I. Reactive Blue 19 powder

-

Selected aqueous buffer (e.g., phosphate, acetate, citrate) at the desired pH

-

Volumetric flasks and pipettes

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

0.22 µm syringe filters

2. Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of C.I. Reactive Blue 19 of a known concentration (e.g., 1 mg/mL) in the chosen buffer.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for C.I. Reactive Blue 19 (approximately 592 nm) using the buffer as a blank.[9][10]

-

Plot a graph of absorbance versus concentration and determine the linear regression equation (y = mx + c), which will serve as the calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of C.I. Reactive Blue 19 powder to a known volume of the desired aqueous buffer in a flask.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

After stirring, allow the suspension to settle.

-

-

Sample Analysis:

-

Centrifuge the saturated solution to pellet the undissolved dye.

-

Carefully collect the supernatant. To remove any remaining suspended particles, filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the clear, saturated filtrate with the buffer to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at the λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of C.I. Reactive Blue 19 in the buffer.

-

Protocol for Protein Purification using C.I. Reactive Blue 19 Affinity Chromatography

C.I. Reactive Blue 19 can be immobilized on a chromatography matrix and used as a pseudo-affinity ligand to purify proteins, such as albumin and certain enzymes, that have binding sites for the dye.[11][12]

1. Materials and Equipment:

-

C.I. Reactive Blue 19-agarose column

-

Chromatography system (e.g., FPLC or a simple column setup)

-

Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Elution buffer (e.g., Binding buffer + 1.5 M NaCl or a specific substrate/inhibitor)

-

Protein sample containing the target protein

-

Fraction collector

-

UV detector or protein assay reagents (e.g., Bradford)

2. Procedure:

-

Column Equilibration: Equilibrate the C.I. Reactive Blue 19-agarose column with 5-10 column volumes of binding buffer.

-

Sample Loading: Apply the clarified protein sample to the column at a low flow rate to allow for binding of the target protein to the immobilized dye.

-

Washing: Wash the column with several column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound target protein by applying the elution buffer. This can be done using a step or gradient elution with increasing salt concentration or by competitive elution with a molecule that has a higher affinity for the protein's binding site.

-

Fraction Collection: Collect the eluted fractions and analyze them for the presence of the target protein using SDS-PAGE and a protein assay.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A flowchart illustrating the key steps for determining the aqueous solubility of a compound.

Caption: A diagram showing the process of protein purification using dye-affinity chromatography.

Conclusion

C.I. Reactive Blue 19 is a versatile tool for researchers in drug development and various scientific fields. While its general solubility in water is documented, specific solubility in different aqueous buffers at varying pH values often needs to be determined empirically for precise experimental control. The protocols and workflows provided in this guide offer a solid foundation for researchers to accurately measure the solubility of C.I. Reactive Blue 19 and effectively utilize it in applications such as affinity chromatography. A clear understanding and application of these methodologies will lead to more reliable and reproducible experimental outcomes.

References

- 1. Remazol Brilliant Blue R - Wikipedia [en.wikipedia.org]

- 2. CAS 2580-78-1: Reactive Blue 19 | CymitQuimica [cymitquimica.com]

- 3. REACTIVE BLUE 19 | 2580-78-1 [chemicalbook.com]

- 4. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]

- 5. Reactive Blue 19 Properties And Stability - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 6. Reactive Blue 19 | C22H16N2Na2O11S3 | CID 17409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Remazol Brilliant Blue R anthraquinone dye 2580-78-1 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. science.valenciacollege.edu [science.valenciacollege.edu]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

In-Depth Technical Guide to the Physical and Chemical Properties of C.I. 61200 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 61200, commonly known as Remazol Brilliant Blue R (RBBR) or Reactive Blue 19, is a synthetic anthraquinone (B42736) dye.[1] Its vibrant blue color and high reactivity have led to its widespread use in the textile industry for dyeing cellulosic fibers.[2] Beyond its industrial applications, the unique chemical structure of C.I. 61200 has garnered interest in various research fields, including biochemistry and toxicology. This guide provides a comprehensive overview of the physical and chemical properties of C.I. 61200, detailed experimental protocols for its characterization, and an exploration of its known biological interactions, offering a valuable resource for researchers and professionals in drug development.

Chemical Identity

| Identifier | Value |

| C.I. Name | C.I. 61200 |

| Common Name | Remazol Brilliant Blue R |

| Synonyms | Reactive Blue 19, RBBR |

| CAS Number | 2580-78-1 |

| Chemical Class | Anthraquinone Dye |

| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ |

| Molecular Weight | 626.54 g/mol |

| Chemical Structure | Disodium 1-amino-9,10-dioxo-4-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-2-anthracenesulfonate |

Physical Properties

A summary of the key physical properties of C.I. 61200 is presented in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Appearance | Dark blue to black crystalline powder | [C.I. 61200 MSDS] |

| Melting Point | Decomposes at >500 °C | [Reactive Blue 19 Safety Data Sheet] |

| Boiling Point | Data not available | N/A |

| Solubility in Water | 10-50 mg/mL | [Reactive Blue 19 PubChem] |

| UV-Vis Absorption (λmax) | ~231 nm, ~594 nm | [Remazol Brilliant Blue R UV-Vis Spectrum] |

Chemical Properties

C.I. 61200 is a reactive dye, a class of colored organic compounds that form a covalent bond with the substrate they are dyeing. This reactivity is attributed to the vinyl sulfone group, which can react with nucleophilic groups in fibers like cellulose.

| Property | Description |

| Reactivity | The vinyl sulfone group acts as a reactive handle, enabling the dye to form covalent bonds with hydroxyl or amino groups on substrates under alkaline conditions. |

| Thermal Stability | Decomposes at temperatures exceeding 500 °C. |

| Hazardous Decomposition Products | Upon heating to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides. |

Experimental Protocols

Determination of Melting Point

The melting point of C.I. 61200, or more accurately its decomposition temperature, can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of C.I. 61200 is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to decompose is recorded. Given that it decomposes at a high temperature, a specialized apparatus may be required.

UV-Visible Spectroscopy

The absorption spectrum of C.I. 61200 can be determined using a UV-Visible spectrophotometer to identify its maximum absorbance wavelengths (λmax).

Methodology:

-

A stock solution of C.I. 61200 is prepared in a suitable solvent, typically deionized water.

-

A series of dilutions are made to obtain a concentration that falls within the linear range of the spectrophotometer.

-

The spectrophotometer is blanked using the solvent.

-

The absorbance of the C.I. 61200 solution is measured across the UV-Visible range (typically 200-800 nm).

-

The wavelengths of maximum absorbance are identified from the resulting spectrum.

Determination of Solubility

A qualitative and semi-quantitative determination of the solubility of C.I. 61200 in water can be performed as follows.

Methodology:

-

A known volume of deionized water is placed in a beaker with a magnetic stir bar.

-

Small, pre-weighed increments of C.I. 61200 are added to the water while stirring.

-

The solution is observed for complete dissolution after each addition.

-

The process is continued until the dye no longer dissolves, and a saturated solution is formed.

-

The total mass of dissolved dye is used to calculate the solubility in mg/mL.

Biological Interactions and Signaling Pathways

While C.I. 61200 is primarily recognized as a textile dye, research has indicated its interaction with biological molecules, suggesting potential applications and toxicological considerations for drug development professionals.

Enzyme Inhibition

Studies have shown that C.I. 61200 can act as an inhibitor for certain enzymes by competing with their natural substrates at the nucleotide-binding site.

-

Lactate (B86563) Dehydrogenase (LDH): C.I. 61200 has been found to inhibit LDH. This inhibition is competitive, suggesting that the dye binds to the active site of the enzyme, preventing the binding of its natural substrate, pyruvate.[3][4]

-

(Na+ + K+)-ATPase: This enzyme, crucial for maintaining cellular membrane potential, is also inhibited by C.I. 61200.[3][4]

Caption: Competitive inhibition of Lactate Dehydrogenase by C.I. 61200.

Potential Involvement in Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by C.I. 61200 in mammalian cells is limited. However, studies on other anthraquinone compounds provide insights into potential mechanisms. For instance, the biosynthesis of anthraquinones in the plant Rubia tinctorum has been shown to be stimulated by chitosan (B1678972) through the activation of the Mitogen-Activated Protein Kinase (MAPK) and calcium messenger signaling pathways.[5] This suggests that anthraquinone structures, in general, may have the potential to interact with and modulate these key cellular signaling cascades. Further research is required to determine if C.I. 61200 exerts similar effects.

Caption: Hypothetical involvement of an anthraquinone compound in the MAPK signaling pathway.

Experimental Workflows

Cytotoxicity Assessment

To evaluate the potential toxicity of C.I. 61200 on a cellular level, a standard cytotoxicity assay can be employed.

References

- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Interaction of Cibacron Blue 3GA and Remazol Brilliant Blue R with the nucleotide binding site of lactate dehydrogenase and (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

C.I. Reactive Blue 19: A Versatile Molecular Probe for In-Depth Protein Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

C.I. Reactive Blue 19, a monochlorotriazine anthraquinone (B42736) dye, has transcended its origins in the textile industry to become an indispensable tool in the realm of protein science. Its unique chemical structure allows it to serve as a versatile molecular probe, enabling researchers to purify, characterize, and investigate the function of a wide array of proteins. This technical guide provides a comprehensive overview of the applications of C.I. Reactive Blue 19 in protein studies, complete with detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Core Principles of Interaction

C.I. Reactive Blue 19, also widely known as Cibacron Blue 3G-A, interacts with proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[1][2] Its polyaromatic core and sulfonate groups are key to its binding capabilities. The dye's structure bears a resemblance to nucleotide cofactors such as NAD+ and ATP, which contributes to its high affinity for many nucleotide-binding enzymes, including kinases and dehydrogenases.[3][4] However, its utility extends far beyond this class of proteins, encompassing a broad spectrum of proteins with diverse structures and functions.[5]

Quantitative Data on Protein Interactions

The affinity of C.I. Reactive Blue 19 for various proteins can be quantified by its dissociation constant (Kd), a measure of the binding strength between the dye and the protein. A lower Kd value signifies a stronger interaction. The following tables summarize key quantitative data for the interaction of C.I. Reactive Blue 19 with several proteins, as well as its spectral properties.

Table 1: Dissociation Constants (Kd) of C.I. Reactive Blue 19 with Various Proteins

| Protein | Organism/Source | Method | Dissociation Constant (Kd) | Reference(s) |

| Human Serum Albumin | Human | Affinity Gel Electrophoresis | ~1 µM | [6] |

| Bovine Serum Albumin | Bovine | Affinity Gel Electrophoresis | ~15 µM | [6] |

| Rat Serum Albumin | Rat | Affinity Gel Electrophoresis | ~15 µM | [6] |

| Rabbit Serum Albumin | Rabbit | Affinity Gel Electrophoresis | ~15 µM | [6] |

| Sheep Serum Albumin | Sheep | Affinity Gel Electrophoresis | ~15 µM | [6] |

| Goat Serum Albumin | Goat | Affinity Gel Electrophoresis | ~15 µM | [6] |

| Interferon α-2b | Recombinant Human | Spectrophotometry | 1.8 µM | [7] |

| Lactate Dehydrogenase | - | Analytical Affinity Chromatography | 0.29 µM | [8] |

| Rhodanese | - | Analytical Affinity Chromatography | 44 µM | [8] |

Table 2: Spectral Properties of C.I. Reactive Blue 19

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) | 592 nm | pH 7.0 | [9] |

| ~595 nm | - | ||

| ~610 nm | In presence of some proteins | ||

| Molar Extinction Coefficient (ε) | Varies (e.g., ~7,000 - 10,000 M⁻¹cm⁻¹) | At λmax | |

| UV Absorption Peaks | 200-300 nm | pH 7.0 (due to anthraquinone structure) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of C.I. Reactive Blue 19 in protein studies. The following sections provide step-by-step protocols for key experiments.

Dye-Ligand Affinity Chromatography

This is the most common application of C.I. Reactive Blue 19, used for the purification of a wide range of proteins.[10]

Materials:

-

C.I. Reactive Blue 19-Agarose resin (e.g., Cibacron Blue 3GA Agarose)[11][12]

-

Chromatography column

-

Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Wash Buffer (e.g., Equilibration Buffer with 0.1-0.5 M NaCl)

-

Elution Buffer (e.g., Equilibration Buffer with 1-2 M NaCl, or a specific competing ligand like ATP or NADH at 1-10 mM)

-

Protein sample

-

Spectrophotometer or protein assay reagents

Protocol:

-

Column Packing and Equilibration:

-

Prepare a slurry of the C.I. Reactive Blue 19-Agarose resin in Equilibration Buffer.

-

Pour the slurry into the chromatography column and allow it to settle, avoiding the introduction of air bubbles.

-

Wash the packed column with 5-10 column volumes of Equilibration Buffer to ensure the pH and ionic strength are stable.[12]

-

-

Sample Loading:

-

Clarify the protein sample by centrifugation or filtration to remove any particulate matter.

-

Load the clarified sample onto the equilibrated column at a flow rate that allows for efficient binding (typically 0.5-1 mL/min).

-

-

Washing:

-

After the entire sample has entered the column, wash the column with 5-10 column volumes of Wash Buffer to remove unbound and weakly bound proteins.

-

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating that all non-adsorbed proteins have been washed away.

-

-

Elution:

-

Elute the bound protein using the Elution Buffer. This can be done in a single step with a high salt concentration or by applying a linear gradient of increasing salt or competing ligand concentration.

-

Collect fractions and monitor the protein concentration in each fraction using a spectrophotometer at 280 nm or a suitable protein assay.

-

-

Column Regeneration:

-

After elution, regenerate the column by washing with 3-5 column volumes of high salt buffer (e.g., 2 M NaCl), followed by 5-10 column volumes of Equilibration Buffer.

-

For long-term storage, the column can be stored in a buffer containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) at 4°C.[11]

-

Enzyme Inhibition Assay

C.I. Reactive Blue 19 can act as a competitive or non-competitive inhibitor for many enzymes, particularly those that bind nucleotides.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

C.I. Reactive Blue 19 solution of known concentration

-

Assay Buffer (optimal for the enzyme's activity)

-

Spectrophotometer or other suitable detection instrument

Protocol:

-

Determine Optimal Assay Conditions:

-

Establish the optimal substrate concentration, enzyme concentration, temperature, and pH for the enzyme assay in the absence of the inhibitor.

-

-

Perform Inhibition Assay:

-

Prepare a series of reaction mixtures, each containing the Assay Buffer, the enzyme at a fixed concentration, and varying concentrations of C.I. Reactive Blue 19.

-

Include a control reaction with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a set period (e.g., 5-10 minutes) at the assay temperature.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the assay.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

To determine the type of inhibition and the inhibition constant (Ki), create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Fluorescence Quenching Studies

The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon binding of a ligand like C.I. Reactive Blue 19. This phenomenon can be used to study binding affinity.

Materials:

-

Purified protein with intrinsic tryptophan fluorescence

-

C.I. Reactive Blue 19 solution of known concentration

-

Buffer solution

-

Fluorometer

Protocol:

-

Determine Excitation and Emission Wavelengths:

-

Determine the optimal excitation wavelength for tryptophan (typically around 295 nm) and the emission maximum for the protein.

-

-

Titration Experiment:

-

Prepare a solution of the protein at a fixed concentration in the buffer.

-

Record the initial fluorescence emission spectrum.

-

Add small aliquots of the C.I. Reactive Blue 19 solution to the protein solution, mixing thoroughly after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution effects.

-

Plot the change in fluorescence intensity as a function of the C.I. Reactive Blue 19 concentration.

-

Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation for collisional quenching or equations for static quenching) to determine the binding constant.

-

Visualizations

Logical Relationship: C.I. Reactive Blue 19 Interaction with Proteins

Caption: Binding forces between C.I. Reactive Blue 19 and a protein.

Experimental Workflow: Protein Purification using Dye-Ligand Affinity Chromatography

Caption: Workflow for protein purification via affinity chromatography.

Signaling Pathway: Inhibition of Purinergic Signaling by C.I. Reactive Blue 19

Caption: C.I. Reactive Blue 19 inhibits purinergic signaling pathways.

Conclusion